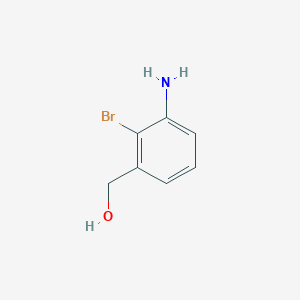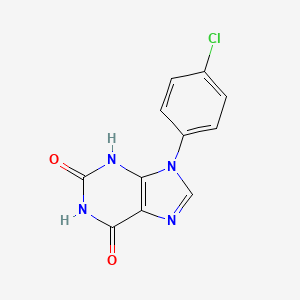
9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylaminoadenosine is a purine nucleoside with the molecular formula C11H16N6O4. It is a derivative of adenosine, where a methylamino group replaces one of the hydrogen atoms on the adenine ring. This compound is of interest due to its potential biological activities and applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylaminoadenosine typically involves the methylation of adenosine. One common method is the reaction of adenosine with methylamine under controlled conditions. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the selective methylation of the amino group on the adenine ring .
Industrial Production Methods
Industrial production of 2-Methylaminoadenosine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as crystallization or chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
2-Methylaminoadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
科学的研究の応用
2-Methylaminoadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds
作用機序
The mechanism of action of 2-Methylaminoadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways and cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to influence nucleotide metabolism and cellular signaling .
類似化合物との比較
Similar Compounds
Adenosine: The parent compound of 2-Methylaminoadenosine, with similar but distinct biological activities.
2-Amino-Adenosine: Another derivative of adenosine with different functional groups and properties.
N6-Methyladenosine: A methylated form of adenosine with unique biological roles
Uniqueness
2-Methylaminoadenosine is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification can influence its interaction with molecular targets and its overall biological activity, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
13364-95-9 |
|---|---|
分子式 |
C11H16N6O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
2-[6-amino-2-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-13-11-15-8(12)5-9(16-11)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,13,15,16) |
InChIキー |
UZWXAPMSNDKDNK-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)


![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)


![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)





![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
